molecular formula C14H17NO5 B1366837 (S)-dimethyl 2-benzamidopentanedioate CAS No. 86555-46-6

(S)-dimethyl 2-benzamidopentanedioate

Cat. No. B1366837
CAS RN: 86555-46-6
M. Wt: 279.29 g/mol
InChI Key: JOTSRQZZNLVBKG-NSHDSACASA-N
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Description

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving “(S)-dimethyl 2-benzamidopentanedioate”. More research is needed in this area .

Relevant Papers One relevant paper is “Amide derivatives of ethacrynic acid” which mentions a related compound “diethyl 2-benzamidopentanedioate”. The paper discusses the use of ethacrynic acid derivatives to prevent, inhibit or treat a variety of disorders or diseases including cancer and inflammatory disorders .

Scientific Research Applications

Dielectric Studies in Complexes

One study explored the dielectric properties of complexes involving NN-dimethyl formamide with various alcohols, providing insights into the nature of complexation in such systems (Thenappan & Sankar, 2006).

Inhibition of Steel Corrosion

Research on spirocyclopropane derivatives, including compounds related to (S)-dimethyl 2-benzamidopentanedioate, revealed their effectiveness in inhibiting corrosion of mild steel in acidic solutions (Chafiq et al., 2020).

Polymer Precursor Applications

Dimethyl 1,19-nonadecanedioate, a compound related to (S)-dimethyl 2-benzamidopentanedioate, has been used as a polymer precursor, derived from natural oils in the presence of specific catalysts (Furst et al., 2012).

Catalytic Applications in Baeyer–Villiger Oxidation

A study demonstrated the use of a dimethyltin(IV) compound as a catalyst in Baeyer–Villiger oxidation, highlighting the potential for similar compounds in catalysis (Martins et al., 2016).

Coordination Properties in Chemistry

Research on coordination properties of various ligands, including those similar to (S)-dimethyl 2-benzamidopentanedioate, has provided valuable information in the field of organometallic chemistry (García-Antón et al., 2004).

Quantification in Processed Foods

A method was developed for the quantification of benzoic acid in processed foods using proton nuclear magnetic resonance spectroscopy, where compounds similar to (S)-dimethyl 2-benzamidopentanedioate were referenced (Ohtsuki et al., 2012).

Chemical Reactivity and Synthesis

The reactivity of N,N-dimethyl enaminones has been studied extensively, with implications for the synthesis of various biologically active heterocyclic compounds (Gaber et al., 2017).

Medicinal Chemistry Approach to Natural Products

Natural products and their synthetic analogues, including compounds related to (S)-dimethyl 2-benzamidopentanedioate, have been explored for their potential as chemotherapeutic agents (Lee, 2010).

Synthesis and Applications in Organic Chemistry

The synthesis of various compounds, including those related to (S)-dimethyl 2-benzamidopentanedioate, has been documented for various applications in organic chemistry (Oliva et al., 1998).

properties

IUPAC Name

dimethyl (2S)-2-benzamidopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-12(16)9-8-11(14(18)20-2)15-13(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTSRQZZNLVBKG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427536
Record name (S)-dimethyl 2-benzamidopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-dimethyl 2-benzamidopentanedioate

CAS RN

86555-46-6
Record name (S)-dimethyl 2-benzamidopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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